
3-Oxo-3-(2,4,6-trifluorophenyl)propanenitrile
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Overview
Description
3-Oxo-3-(2,4,6-trifluorophenyl)propanenitrile is an organic compound with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol . This compound is characterized by the presence of a trifluorophenyl group attached to a propanenitrile moiety, with a ketone functional group at the third carbon position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(2,4,6-trifluorophenyl)propanenitrile typically involves the reaction of 2,4,6-trifluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and oxidation steps to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-(2,4,6-trifluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-hydroxy-3-(2,4,6-trifluorophenyl)propanenitrile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
3-Oxo-3-(2,4,6-trifluorophenyl)propanenitrile is utilized in numerous scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the development of new drugs with antifungal, antibacterial, or anticancer properties.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(2,4,6-trifluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s ability to penetrate biological membranes, while the nitrile and ketone groups facilitate binding to active sites on target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile: Similar structure but with a different fluorine substitution pattern on the phenyl ring.
3-Oxo-3-(2,3,4-trifluorophenyl)propanenitrile: Another isomer with fluorine atoms in different positions.
Uniqueness: 3-Oxo-3-(2,4,6-trifluorophenyl)propanenitrile is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This particular arrangement of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in research and industrial applications .
Biological Activity
3-Oxo-3-(2,4,6-trifluorophenyl)propanenitrile is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. Its molecular structure includes a ketone and a nitrile functional group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic uses.
- Molecular Formula : C₇H₆F₃NO
- Molecular Weight : 177.12 g/mol
- Structure : The compound features a trifluorophenyl group, enhancing its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluorophenyl moiety enhances its ability to interact with biological macromolecules, while the nitrile and ketone groups facilitate binding to active sites on target proteins. This interaction can lead to:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which may have implications in treating diseases where these enzymes play a critical role.
- Protein-Ligand Interactions : It forms stable complexes with proteins, which is crucial for understanding drug design and development.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
- Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation by targeting specific signaling pathways.
- Enzyme Modulation : It shows promise as a modulator of enzyme activity, particularly in metabolic pathways.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that this compound inhibited the activity of certain kinases involved in cancer progression. The IC50 values were determined through in vitro assays.
-
Pharmacological Applications :
- Research has highlighted the compound's potential as a precursor for developing new pharmaceuticals targeting infectious diseases and cancer.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-oxo-3-(2,4,6-trifluorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-5-3-6(11)9(7(12)4-5)8(14)1-2-13/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFTXBEFBNONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CC#N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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